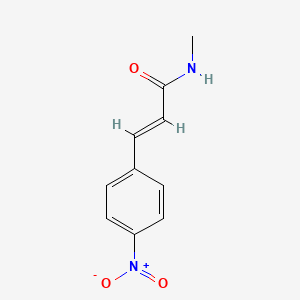

N-methyl-3-(4-nitrophenyl)acrylamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-3-(4-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-10(13)7-4-8-2-5-9(6-3-8)12(14)15/h2-7H,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJVYCKTYBDNBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80358056 | |

| Record name | N-methyl-3-(4-nitrophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920756-27-0 | |

| Record name | N-methyl-3-(4-nitrophenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80358056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for N Methyl 3 4 Nitrophenyl Acrylamide

Conventional Synthetic Pathways to N-methyl-3-(4-nitrophenyl)acrylamide

Conventional approaches to the synthesis of this compound primarily rely on two robust and well-documented strategies: the direct amidation of a carboxylic acid derivative and the acylation of a pre-formed aniline.

The most direct and common method for synthesizing this compound is through the amidation of (E)-3-(4-nitrophenyl)acrylic acid or its more reactive acyl chloride derivative. This pathway is an example of nucleophilic acyl substitution. The reaction using the acyl chloride, known as the Schotten-Baumann reaction, is particularly effective for forming amide bonds. iitk.ac.invedantu.com

In this procedure, (E)-3-(4-nitrophenyl)acryloyl chloride is reacted with methylamine (B109427). A base is required to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, which would otherwise protonate the unreacted methylamine, rendering it non-nucleophilic and halting the reaction. byjus.compw.live Common bases include aqueous sodium hydroxide (B78521) in a biphasic system or tertiary amines like triethylamine (B128534) (Et₃N) or pyridine (B92270) in an organic solvent such as tetrahydrofuran (B95107) (THF). byjus.com The reaction proceeds readily, often at room temperature, to provide the desired N-methyl amide product.

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| (E)-3-(4-nitrophenyl)acryloyl chloride | Methylamine (CH₃NH₂) | Sodium Hydroxide (aq.) | Dichloromethane/Water | 0 - 25 °C |

| (E)-3-(4-nitrophenyl)acryloyl chloride | Methylamine (CH₃NH₂) | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 0 - 25 °C |

| (E)-3-(4-nitrophenyl)acryloyl chloride | Methylamine (CH₃NH₂) | Pyridine | Chloroform | 0 - 25 °C |

An alternative conventional route involves the acylation of 4-nitroaniline (B120555) with acryloyl chloride, followed by N-methylation. The initial step is a standard amide formation where 4-nitroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride to form N-(4-nitrophenyl)acrylamide. researchgate.netnjit.edu This reaction is also typically performed under Schotten-Baumann conditions.

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, several green chemistry principles can be applied to the synthesis of this compound. These methods aim to reduce waste, eliminate hazardous solvents, and improve energy efficiency. scispace.comresearchgate.net

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate the rate of amidation reactions. By directly heating the reactants, microwave-assisted synthesis can reduce reaction times from hours to mere minutes and often leads to higher yields compared to conventional heating methods. benthamdirect.comaip.org For instance, the reaction between 3-(4-nitrophenyl)acrylic acid and methylamine could be performed in the presence of a catalyst like boric acid under microwave irradiation, potentially without any solvent.

Solvent-Free and Mechanochemical Methods: Amidation can be conducted under solvent-free conditions, significantly reducing the generation of volatile organic waste. bohrium.com One such technique is mechanochemistry, where reactants are combined in a ball mill. omicsonline.org The mechanical energy provides the activation for the reaction, often leading to high yields in a short amount of time without the need for any bulk solvent. omicsonline.org Alternatively, the solid reactants, (E)-3-(4-nitrophenyl)acrylic acid and a source of the methylamine, can be mixed with a solid catalyst like boric acid and heated directly to form the amide. scispace.com

| Method | Conditions | Typical Reaction Time | Key Advantages |

|---|---|---|---|

| Conventional Heating | Reflux in organic solvent (e.g., Toluene) | ~11 hours | Well-established, simple setup |

| Microwave Irradiation | Solvent or solvent-free, boric acid catalyst | 7-21 minutes | Drastically reduced time, increased yield, energy efficient ingentaconnect.com |

| Mechanochemistry (Ball Milling) | Solvent-free, solid-state | 30-60 minutes omicsonline.org | Eliminates hazardous solvents, low waste (high E-Factor) omicsonline.org |

Mechanistic Insights into this compound Formation Reactions

The primary mechanism for the formation of this compound from its corresponding acyl chloride and methylamine is the nucleophilic acyl substitution pathway. chemistnotes.com The reaction can be dissected into three main steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of (E)-3-(4-nitrophenyl)acryloyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate. byjus.com

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the C=O double bond. Concurrently, the most stable leaving group, the chloride ion (Cl⁻), is expelled. vedantu.com

Deprotonation: The resulting product is a protonated amide. The base present in the reaction mixture (e.g., triethylamine or hydroxide) removes the proton from the nitrogen atom, yielding the final, neutral this compound and the salt of the base (e.g., triethylammonium (B8662869) chloride or sodium chloride). pw.live This final step is crucial as it neutralizes the acid byproduct and drives the reaction to completion. byjus.com

Control of Regioselectivity and Stereoselectivity in Synthesis

Achieving the correct isomer of this compound requires precise control over both the position of the nitro group on the phenyl ring (regioselectivity) and the geometry of the carbon-carbon double bond (stereoselectivity).

Regioselectivity: The synthesis must yield the para (4-nitro) isomer exclusively. Attempting to nitrate (B79036) a precursor like N-methyl-3-phenylacrylamide is a poor strategy, as electrophilic aromatic nitration would produce a mixture of ortho and para isomers, leading to difficult separation and reduced yield of the desired product. frontiersin.org To ensure absolute regioselectivity, the synthesis must begin with a starting material where the nitro group is already correctly positioned. Suitable starting materials include 4-nitrobenzaldehyde (B150856) or (E)-3-(4-nitrophenyl)acrylic acid itself.

Stereoselectivity: The alkene moiety in the target molecule is the thermodynamically more stable (E)-isomer (trans).

When starting from (E)-3-(4-nitrophenyl)acrylic acid, the (E)-stereochemistry is already established and is retained throughout the amidation process.

If the alkene is constructed during the synthesis, a stereoselective method is required. The Horner-Wadsworth-Emmons (HWE) reaction is an excellent choice for this transformation. organic-chemistry.orgalfa-chemistry.com In this approach, 4-nitrobenzaldehyde is reacted with a stabilized phosphonate (B1237965) ylide, such as the anion of triethyl phosphonoacetate. The HWE reaction is well-known for its high selectivity in producing (E)-alkenes. wikipedia.org The resulting (E)-ethyl 3-(4-nitrophenyl)acrylate can then be hydrolyzed to the carboxylic acid or directly amidated with methylamine to yield the final product, preserving the desired (E)-geometry.

Advanced Spectroscopic and Structural Elucidation of N Methyl 3 4 Nitrophenyl Acrylamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-methyl-3-(4-nitrophenyl)acrylamide, a combination of 1D (¹H, ¹³C) and 2D NMR techniques would be employed for a comprehensive structural elucidation.

¹H NMR Spectral Assignment and Interpretation

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Expected ¹H NMR Spectral Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-CH₃ | ~2.8 - 3.0 | s | - |

| H-α (vinyl) | ~6.5 - 6.8 | d | ~15 |

| H-β (vinyl) | ~7.5 - 7.8 | d | ~15 |

| Ar-H (ortho to NO₂) | ~8.2 - 8.4 | d | ~8-9 |

| Ar-H (meta to NO₂) | ~7.7 - 7.9 | d | ~8-9 |

| NH (amide) | ~8.0 - 8.5 | br s | - |

Note: This is a predictive table. Actual values may vary.

The vinyl protons (H-α and H-β) would appear as doublets with a large coupling constant (around 15 Hz), characteristic of a trans configuration across the double bond. The aromatic protons of the 4-nitrophenyl group are expected to show a typical AA'BB' system, appearing as two distinct doublets. The N-methyl group would present as a singlet, and the amide proton, if observable, would likely be a broad singlet.

¹³C NMR Spectral Assignment and Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Spectral Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| N-CH₃ | ~26 - 30 |

| C-α (vinyl) | ~120 - 125 |

| C-β (vinyl) | ~140 - 145 |

| Ar-C (C-NO₂) | ~147 - 150 |

| Ar-C (CH) | ~124 - 130 |

| Ar-C (C-vinyl) | ~140 - 142 |

| C=O (amide) | ~165 - 168 |

Note: This is a predictive table. Actual values may vary.

The carbonyl carbon of the amide group is expected to be the most downfield signal. The aromatic carbons will have shifts influenced by the electron-withdrawing nitro group. The vinyl and N-methyl carbons will appear in their characteristic regions.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. Cross-peaks would be observed between H-α and H-β, and between the ortho and meta protons of the aromatic ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the N-methyl group, the vinyl carbons, and the aromatic CH carbons by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-methyl protons to the amide carbonyl carbon, the H-α proton to the carbonyl carbon, and the H-β proton to the aromatic carbon it is attached to. These correlations would piece together the entire molecular framework, confirming the connectivity of the N-methyl amide, the acryloyl group, and the 4-nitrophenyl ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is a powerful tool for identifying functional groups.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H stretching (amide) |

| ~3100-3000 | C-H stretching (aromatic and vinyl) |

| ~2950-2850 | C-H stretching (aliphatic, N-CH₃) |

| ~1660 | C=O stretching (amide I band) |

| ~1625 | C=C stretching (vinyl) |

| ~1590, ~1480 | C=C stretching (aromatic ring) |

| ~1520, ~1345 | N-O asymmetric and symmetric stretching (nitro group) |

| ~970 | C-H bending (trans-alkene) |

The presence of a strong absorption band around 1660 cm⁻¹ would confirm the amide carbonyl group. The characteristic strong absorptions for the nitro group around 1520 cm⁻¹ and 1345 cm⁻¹ would also be prominent. The N-H stretching vibration would likely appear as a medium intensity band around 3300 cm⁻¹.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₀H₁₀N₂O₃), the expected exact mass would be calculated.

Expected HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 207.0764 |

| [M+Na]⁺ | 229.0584 |

Observation of an ion with a mass corresponding to one of these calculated values within a very low margin of error (typically <5 ppm) would confirm the molecular formula of the compound. Analysis of the fragmentation pattern in the MS/MS spectrum would likely show characteristic losses of the nitro group (NO₂), the methyl group (CH₃), and cleavage of the amide bond, further corroborating the proposed structure.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) serves as a powerful analytical technique for the structural elucidation of molecules by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of this compound, MS/MS provides critical insights into its molecular structure by identifying characteristic fragmentation pathways. The process involves the initial ionization of the molecule, typically forming the protonated molecule [M+H]⁺, followed by its isolation and subsequent collision-induced dissociation (CID).

The fragmentation of this compound is dictated by the presence of several key functional groups: the N-methyl amide, the acryloyl double bond, and the 4-nitrophenyl ring. The resulting product ion spectrum is a composite of fragments arising from the cleavage of these moieties.

A primary fragmentation pathway involves the cleavage of the amide bond (C-N), which is a common fragmentation route for amides. This can lead to the formation of a 4-nitrophenylacryloyl cation. Another significant fragmentation involves the nitro group, which can undergo characteristic losses of NO and NO₂. Furthermore, cleavages within the acrylamide (B121943) chain can also be observed.

Based on the fragmentation patterns of structurally related compounds, such as methyl 3-(4-nitrophenyl)acrylate, a plausible fragmentation scheme for this compound can be proposed. researchgate.net The analysis of the resulting product ions allows for the unambiguous confirmation of the compound's structure.

Table 1: Proposed MS/MS Fragmentation of [M+H]⁺ for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Identity |

|---|---|---|---|

| 207.07 | 177.06 | NO | [M+H-NO]⁺ |

| 207.07 | 161.06 | NO₂ | [M+H-NO₂]⁺ |

| 207.07 | 149.06 | C₂H₂O | [4-nitrophenyl-CH=CH]⁺ |

| 207.07 | 134.05 | C₃H₅NO | [4-nitrophenyl]⁺ |

| 207.07 | 104.04 | C₃H₅NO + NO | [phenyl]⁺ |

| 177.06 | 149.06 | CO | [M+H-NO-CO]⁺ |

Note: The m/z values are hypothetical and represent plausible fragmentation pathways for illustrative purposes.

X-ray Crystallography for Solid-State Molecular Architecture Determination

It is anticipated that this compound would crystallize in a common crystal system, such as monoclinic or orthorhombic. The molecular conformation would likely be influenced by the steric and electronic effects of its constituent groups. The planar acrylamide moiety and the phenyl ring are expected to adopt a dihedral angle that minimizes steric hindrance while allowing for some degree of electronic conjugation.

Table 2: Predicted Crystallographic Parameters for this compound Based on Related Structures

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-15 |

| b (Å) | ~5-10 |

| c (Å) | ~15-20 |

| β (°) | ~90-105 |

| Z (molecules/unit cell) | 4 |

Note: These parameters are hypothetical and are based on typical values for similar organic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by strong absorption bands arising from the presence of significant chromophores within its structure. The primary chromophores are the 4-nitrophenyl group and the conjugated acrylamide system.

The 4-nitrophenyl group contains a powerful electron-withdrawing nitro group attached to a benzene (B151609) ring, which gives rise to intense π → π* transitions. The extended conjugation between the phenyl ring, the acryloyl double bond, and the carbonyl group of the acrylamide moiety also contributes significantly to the UV-Vis absorption. This extended π-system lowers the energy required for electronic excitation, resulting in absorption at longer wavelengths (a bathochromic or red shift).

The spectrum would likely exhibit a major absorption maximum (λmax) in the ultraviolet region, characteristic of the electronic transitions within the conjugated system. The position and intensity of this peak are sensitive to the solvent environment, with polar solvents often causing shifts in the absorption maxima. The analysis of the UV-Vis spectrum allows for the identification of the principal chromophoric systems and provides insight into the electronic structure of the molecule.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Associated Electronic Transition |

|---|---|---|---|

| Ethanol | ~300-320 | ~15,000 - 25,000 | π → π* |

Note: The λmax and ε values are illustrative and represent typical ranges for compounds with similar chromophores.

Reactivity and Reaction Mechanisms of N Methyl 3 4 Nitrophenyl Acrylamide

Reactivity of the Acrylamide (B121943) Moiety

The acrylamide moiety in N-methyl-3-(4-nitrophenyl)acrylamide is part of a larger conjugated system involving the phenyl ring. This structure is more accurately described as an N-substituted cinnamamide (B152044). The electron-withdrawing effects of both the adjacent carbonyl group and the para-nitro group on the phenyl ring render the β-carbon of the double bond highly electrophilic and susceptible to nucleophilic attack.

Michael Addition Reactions

The primary reaction involving the α,β-unsaturated system of this compound is the Michael addition, or conjugate 1,4-addition. georgiasouthern.eduijsdr.org In this reaction, a nucleophile attacks the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the final adduct. researchgate.net The general mechanism involves the addition of a soft nucleophile, such as an amine or a thiol, across the activated double bond.

Studies on the analogous compound, methyl 3-(4-nitrophenyl)acrylate, demonstrate this reactivity. For instance, the aza-Michael addition of benzylamine (B48309) to methyl 3-(4-nitrophenyl)acrylate proceeds via nucleophilic attack at the β-carbon. mdpi.comresearchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring is crucial for activating the double bond towards this type of addition. The reaction can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and can be promoted by microwave irradiation to improve yields and reduce reaction times. mdpi.comnih.gov Aza-Michael additions involving acrylamide derivatives are noted to proceed at higher rates in solvent systems that contain water. nih.gov

Table 1: Potential Michael Addition Reactions

| Nucleophile (Donor) | Reaction Type | Expected Product |

| Primary/Secondary Amine (e.g., Benzylamine) | Aza-Michael Addition | N-methyl-3-(benzylamino)-3-(4-nitrophenyl)propanamide |

| Thiol (e.g., Cysteine, Glutathione) | Thia-Michael Addition | N-methyl-3-(thio-adduct)-3-(4-nitrophenyl)propanamide |

| Enolate (e.g., from Diethyl Malonate) | Michael Addition | Diethyl 2-(1-(4-nitrophenyl)-3-(methylamino)-3-oxopropyl)malonate |

Polymerization Kinetics and Mechanisms (e.g., Free Radical, ATRP)

Specific polymerization data for this compound is not extensively documented. However, the polymerization behavior of cinnamic derivatives, in general, is well-understood. Unlike simple acrylamides, this compound is a 1,2-disubstituted ethylene (B1197577) derivative due to the presence of the β-phenyl group. This structure imposes significant steric hindrance, which generally makes homopolymerization via standard radical mechanisms difficult.

Studies on various cinnamic monomers, such as methyl cinnamate (B1238496) and N-isopropyl cinnamide, have shown that their monomer reactivity ratios are typically close to zero in radical copolymerizations with vinyl monomers like methyl acrylate (B77674) and styrene. nih.gov This indicates that cinnamic monomers have a very low tendency to add to themselves but can be incorporated into copolymers. nih.gov

Monomer Reactivity Ratios in Copolymerization

Monomer reactivity ratios (r₁, r₂) are critical parameters in copolymerization that describe the relative rate at which a growing polymer chain radical adds a monomer of its own type versus the other comonomer type. scielo.brfiveable.me

While specific reactivity ratios for this compound are not available, data from related, less sterically hindered cinnamic monomers provide insight. For the copolymerization of cinnamyl methacrylate (B99206) (CMA, M₁) with ethyl methacrylate (EMA, M₂), the reactivity ratios were determined to be r₁ = 0.135 and r₂ = 0.868. scielo.br This indicates that the EMA radical prefers to add to its own monomer, and the CMA radical also prefers to add to EMA, resulting in a random copolymer with a higher incorporation of EMA. scielo.brresearchgate.net The low reactivity of the cinnamyl-type monomer is attributed to the steric hindrance from its bulky pendant group. scielo.br

Table 2: Monomer Reactivity Ratios for a Cinnamic Derivative (CMA) with Ethyl Methacrylate (EMA)

| Method | r₁ (CMA) | r₂ (EMA) | r₁ * r₂ | Copolymer Type | Reference |

| Finemann-Ross (F-R) | 0.142 | 0.903 | 0.128 | Random | scielo.br |

| Kelen-Tudos (K-T) | 0.135 | 0.868 | 0.117 | Random | scielo.br |

Influence of Reaction Conditions on Polymerization Dynamics

Should this compound be included in a copolymerization, the reaction dynamics would be influenced by several key factors:

Monomer Feed Ratio : The composition of the final copolymer is highly dependent on the initial ratio of the comonomers in the reaction mixture.

Initiator Concentration : In free-radical polymerization, a higher concentration of an initiator (like AIBN) typically increases the polymerization rate but may decrease the molecular weight of the resulting polymer chains.

Temperature : Increasing the reaction temperature generally increases the rate of polymerization. For instance, in the copolymerization of N-isopropylacrylamide and methyl methacrylate, reactivity ratios were observed to increase with temperature.

Solvent : The choice of solvent can influence the kinetics of polymerization. For example, radical copolymerization of cinnamyl methacrylate and ethyl methacrylate has been successfully carried out in 1,4-dioxane. scielo.br

Reactivity of the Nitro Group

The aromatic nitro group is a versatile functional group that readily undergoes reduction, serving as a synthetic handle to introduce other functionalities, most commonly an amino group.

Reduction Reactions and Pathway Analysis

The reduction of the aromatic nitro group in this compound to an amine is a key transformation. This can be achieved through various methods, and the reaction typically proceeds through several intermediates. wikipedia.org The common pathway involves the initial reduction of the nitro group (–NO₂) to a nitroso group (–NO), followed by further reduction to a hydroxylamino group (–NHOH), and finally to the amino group (–NH₂). mdpi.comresearchgate.net

A wide range of reducing agents and catalytic systems can be employed for this transformation:

Catalytic Hydrogenation : This is a widely used industrial method, often employing catalysts like palladium-on-carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas (H₂) as the reductant. wikipedia.org

Chemical Reduction :

Metals in Acid : Iron, tin, or zinc metal in the presence of an acid (e.g., HCl) are classic reagents for nitro group reduction.

Sodium Borohydride (NaBH₄) : While NaBH₄ alone is generally not strong enough to reduce an aromatic nitro group, its reactivity can be enhanced by the presence of transition metal catalysts like Ni(PPh₃)₄ or nanoparticle catalysts (Au, Ag, Cu). nih.govjsynthchem.com This system offers a milder alternative to other methods. jsynthchem.com

Hydrazine (B178648) (N₂H₄) : In the presence of a catalyst such as Raney nickel, hydrazine can serve as an effective reducing agent for nitrophenols. researchgate.net

The choice of reducing agent is critical, especially to avoid the unintended reduction of the carbon-carbon double bond in the acrylamide moiety. Catalytic hydrogenation, for example, can potentially reduce both functional groups unless selective catalysts or controlled conditions are used. Systems like NaBH₄ with a suitable catalyst can offer greater selectivity for the nitro group. jsynthchem.com

Table 3: Common Systems for Aromatic Nitro Group Reduction

| Reagent / System | Conditions | Selectivity Notes | Reference |

| H₂ / Pd-C or PtO₂ | Catalytic, various solvents | Highly efficient but may also reduce C=C double bond | wikipedia.org |

| Fe / HCl or Acetic Acid | Stoichiometric, acidic medium | Classic, robust method | wikipedia.org |

| NaBH₄ / Ni(PPh₃)₄ | Catalytic, EtOH solvent | Milder conditions, good for selective nitro reduction | jsynthchem.com |

| NaBH₄ / Au, Ag, or Cu Nanoparticles | Catalytic, aqueous medium | Efficient for reduction of nitrophenols | nih.govnih.gov |

| Hydrazine / Raney Ni | Catalytic, various solvents | Effective hydrogen transfer agent | wikipedia.orgresearchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution Considerations

The nitrophenyl group of this compound is a key determinant of its aromatic reactivity. The electron-withdrawing nature of both the nitro group and the acrylamide substituent has a profound effect on the susceptibility of the aromatic ring to substitution reactions.

Electrophilic Aromatic Substitution:

The aromatic ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). This deactivation stems from the powerful electron-withdrawing effects of the para-nitro group and, to a lesser extent, the acrylamide moiety. Both groups pull electron density away from the phenyl ring through resonance and inductive effects, making it less nucleophilic and therefore less reactive towards electrophiles.

Should an electrophilic substitution reaction be forced under harsh conditions, the directing effects of the existing substituents would guide the position of the incoming electrophile. The nitro group is a meta-director, while the acrylamide group is also generally considered a meta-director in the context of electrophilic aromatic substitution. Therefore, any further substitution would be predicted to occur at the positions meta to both the nitro and acrylamide groups (i.e., the carbons adjacent to the acrylamide substituent).

Nucleophilic Aromatic Substitution:

Conversely, the presence of the strong electron-withdrawing nitro group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (NAS). The nitro group powerfully stabilizes the negative charge of the Meisenheimer complex, a key intermediate in NAS reactions. This stabilization lowers the activation energy for the reaction, facilitating the displacement of a suitable leaving group from the ring by a nucleophile.

In the case of this compound, while there isn't an inherent leaving group on the ring, the strong activation provided by the nitro group suggests that if a derivative were synthesized with a leaving group (e.g., a halogen) ortho or para to the nitro group, it would readily undergo nucleophilic aromatic substitution.

Reactivity of the N-methyl Amide Linkage

The N-methyl amide linkage in this compound is generally stable but can undergo hydrolysis under certain conditions.

Amide Hydrolysis:

Amide bonds are susceptible to hydrolysis to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the amide. This process is generally slower than acid-catalyzed hydrolysis because the amide is less readily attacked by a nucleophile without prior protonation.

The rate of hydrolysis of the N-methyl amide linkage in this compound will be influenced by the electronic effects of the 4-nitrophenyl group. However, the primary site of reactivity for many nucleophiles will be the electrophilic double bond of the acrylamide moiety.

Influence of Substituent Effects on Reaction Pathways

The substituents on this compound have a directing influence on its reactivity, particularly concerning the α,β-unsaturated system. The primary reaction pathway for this compound with many nucleophiles is a Michael addition.

Michael Addition:

The acrylamide functionality is a classic Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles. The 4-nitrophenyl group further enhances the electrophilicity of the double bond through its strong electron-withdrawing effect, which is transmitted through the conjugated system. This makes this compound a highly reactive Michael acceptor.

Studies on related N-arylacrylamides have shown that electron-withdrawing substituents on the aromatic ring increase the rate of Michael addition reactions. For instance, the reaction rates of N-arylacrylamides with glutathione, a biological thiol, are significantly faster for compounds bearing ortho- or para-nitro groups compared to those with electron-donating groups. nih.gov This is attributed to the enhanced electrophilicity of the β-carbon.

The general mechanism for the Michael addition of a nucleophile (Nu⁻) to this compound is as follows:

Nucleophilic Attack: The nucleophile attacks the electrophilic β-carbon of the acrylamide double bond, forming a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by the solvent or a proton source in the reaction mixture, to yield the final addition product.

The reactivity of various nucleophiles towards acrylamides generally follows their nucleophilicity, with softer nucleophiles like thiols reacting more readily than harder nucleophiles like amines or alcohols. nih.gov

Derivatization and Analogue Design of N Methyl 3 4 Nitrophenyl Acrylamide

Synthesis of Substituted N-methyl-3-(4-nitrophenyl)acrylamide Analogues

The synthesis of N-substituted acrylamides is commonly achieved through the reaction of a primary or secondary amine with an acryloyl chloride in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. researchgate.netuobaghdad.edu.iq For this compound, the logical precursors are methylamine (B109427) and 3-(4-nitrophenyl)acryloyl chloride, also known as trans-4-nitrocinnamoyl chloride. This reaction typically proceeds in an inert solvent like tetrahydrofuran (B95107) (THF) at controlled temperatures. researchgate.netuobaghdad.edu.iq

The design of analogues can be approached by modifying either the cinnamoyl or the amine portion of the molecule. A variety of substituted analogues can be synthesized by starting with different substituted benzaldehydes, which are precursors to the corresponding cinnamic acids and their subsequent acid chlorides. researchgate.net This allows for the introduction of a wide range of functional groups onto the phenyl ring, thereby modulating the electronic and steric properties of the molecule. For instance, electron-donating groups (e.g., methoxy) or other electron-withdrawing groups (e.g., halogens) can be incorporated.

Another synthetic route involves the direct amidation of cinnamic acid derivatives with amines using coupling agents or by activating the carboxylic acid. researchgate.net A series of cinnamamide (B152044) derivatives can be synthesized by treating cinnamic acid with thionyl chloride (SOCl₂) to form the acid chloride, which then reacts with the desired amine. researchgate.net

Below is a table outlining potential substituted analogues and the precursors required for their synthesis, based on established chemical principles.

Table 1: Synthetic Precursors for this compound Analogues

| Target Analogue Name | Substitution on Phenyl Ring | Cinnamoyl Precursor | Amine Precursor |

|---|---|---|---|

| N-methyl-3-(4-nitro-3-methylphenyl)acrylamide | 3-methyl | 3-(4-nitro-3-methylphenyl)acryloyl chloride | Methylamine |

| N-methyl-3-(2-chloro-4-nitrophenyl)acrylamide | 2-chloro | 3-(2-chloro-4-nitrophenyl)acryloyl chloride | Methylamine |

| N-methyl-3-(3-methoxy-4-nitrophenyl)acrylamide | 3-methoxy | 3-(3-methoxy-4-nitrophenyl)acryloyl chloride | Methylamine |

| N-ethyl-3-(4-nitrophenyl)acrylamide | None | 3-(4-nitrophenyl)acryloyl chloride | Ethylamine |

Functionalization Strategies for Enhanced Specificity

Functionalization of the this compound scaffold can be pursued to enhance its specificity for various applications, such as targeted biological interactions or material properties. These strategies generally focus on modifying the peripheral functional groups without altering the core acrylamide (B121943) structure essential for polymerization or other desired reactivity.

Modification of the Phenyl Ring: The 4-nitrophenyl group is a key feature that strongly influences the molecule's electronic properties. The strong electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although this can be challenging. A more common approach is to synthesize analogues with additional substituents on the phenyl ring, as described in the previous section. Introducing groups that can participate in specific interactions like hydrogen bonding (e.g., hydroxyl or amino groups) or alter lipophilicity (e.g., alkyl or trifluoromethyl groups) can enhance binding specificity to biological targets or modify solubility in different media. nih.govnih.gov

Modification of the Amide Substituent: While the parent compound is N-methylated, replacing the methyl group with larger or more functionalized alkyl or aryl groups is a direct strategy to influence specificity. ui.ac.idmdpi.com Introducing longer alkyl chains can increase hydrophobicity, while incorporating polar functional groups like ethers, alcohols, or secondary/tertiary amines can enhance water solubility and provide sites for hydrogen bonding. This approach has been used to modulate the biological activity of various cinnamamide derivatives. ui.ac.idmdpi.com

Conjugation to Other Molecules: The core structure can be functionalized with linker groups, either on the phenyl ring (e.g., by reducing the nitro group to an amine and then derivatizing) or by using a functionalized N-substituent instead of a simple methyl group. These linkers can then be used to conjugate the molecule to biomolecules, polymers, or surfaces to impart specific functions.

Incorporation of this compound into Polymeric Architectures

The presence of the acrylamide functional group makes this compound a versatile monomer for addition polymerization. Its incorporation into polymeric structures can lead to materials with tailored thermal, mechanical, and optical properties derived from the rigid, polar nitrophenyl side chains.

Graft Copolymer Synthesis and Characterization

Graft copolymers, which consist of a main polymer backbone with polymeric side chains, can be synthesized using this compound as the monomer for the grafted chains. This can be achieved primarily through "grafting from" or "grafting to" techniques.

In the "grafting from" approach, a polymer backbone (e.g., cellulose, polyethylene (B3416737) glycol, poly(hydroxybutyrate-co-hydroxyvalerate)) is first functionalized with polymerization initiators. fudutsinma.edu.ngsci-hub.se The monomer, this compound, is then polymerized directly from these initiation sites, leading to the growth of side chains covalently attached to the backbone. Ceric ammonium (B1175870) nitrate (B79036) (CAN) is a common initiator for grafting onto polysaccharide backbones like cellulose. fudutsinma.edu.ng

The "grafting to" method involves the initial synthesis of a homopolymer of this compound with a reactive functional group at one end. This pre-formed polymer is then attached to a polymer backbone that has complementary reactive sites.

The resulting graft copolymers can be characterized by a suite of analytical techniques to confirm their structure and properties.

Table 2: Characterization Techniques for Graft Copolymers

| Technique | Information Obtained | Reference |

|---|---|---|

| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of the presence of functional groups from both the backbone and the grafted chains (e.g., amide C=O stretch, nitro N-O stretch). | fudutsinma.edu.ngresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, confirmation of covalent linkage, and determination of the graft density. | researchgate.net |

| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition behavior of the copolymer compared to the original backbone. | fudutsinma.edu.ngresearchgate.net |

| Gel Permeation Chromatography (GPC) | Determination of molecular weight and molecular weight distribution of the copolymers. | researchgate.net |

| Scanning Electron Microscopy (SEM) | Analysis of the surface morphology of the modified polymer. | researchgate.netresearchgate.net |

Homopolymerization and Copolymerization for Material Precursors

Homopolymerization: this compound can undergo free-radical polymerization to form a homopolymer, poly(this compound). This is typically initiated by thermal or photochemical decomposition of initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) in a suitable organic solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). researchgate.netuobaghdad.edu.iqnih.gov The resulting polymer would be expected to be a rigid material due to the bulky, polar side groups, potentially with a high glass transition temperature. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could also be employed to synthesize homopolymers with well-defined molecular weights and low dispersity. documentsdelivered.commdpi.com

Copolymerization: To create materials with a broader range of properties, this compound can be copolymerized with other vinyl monomers. researchgate.netuobaghdad.edu.iq This process allows for the fine-tuning of properties such as solubility, flexibility, thermal stability, and hydrophilicity. The choice of comonomer is critical in determining the final characteristics of the copolymer. For example, copolymerization with flexible monomers like acrylates could soften the material, while copolymerization with hydrophilic monomers like N-vinylpyrrolidone or N-hydroxyethyl acrylamide could enhance water solubility or swellability. researchgate.netsemanticscholar.orgnih.gov

The table below lists potential comonomers and the anticipated properties of the resulting copolymers.

Table 3: Potential Copolymers of this compound and Their Expected Properties

| Comonomer | Potential Polymerization Method | Anticipated Copolymer Properties | Reference |

|---|---|---|---|

| Methyl Methacrylate (B99206) (MMA) | Free-radical polymerization | High thermal stability, optical clarity, rigidity. | researchgate.net |

| Acrylonitrile (AN) | Free-radical polymerization | Improved chemical and thermal resistance. | researchgate.net |

| N-Vinylpyrrolidone (NVP) | Free-radical polymerization | Increased hydrophilicity, potential for hydrogel formation. | nih.govradtech.org |

| Acrylic Acid (AA) | Free-radical polymerization | pH-responsive properties, increased water absorption. | researchgate.net |

| Styrene | Free-radical polymerization | High refractive index, rigidity. | nih.gov |

Theoretical and Computational Chemistry Studies on N Methyl 3 4 Nitrophenyl Acrylamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. Through DFT calculations, key parameters governing the stability, reactivity, and intermolecular interactions of N-methyl-3-(4-nitrophenyl)acrylamide can be elucidated.

Optimized Geometries and Conformational Analysis

The initial step in computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. For this compound, conformational analysis reveals the preferred orientation of the N-methyl, acrylamide (B121943), and nitrophenyl groups. The planarity of the acrylamide and phenyl groups is a key feature, influencing the molecule's electronic conjugation. The rotational barrier around the C-N amide bond and the C-C single bonds connecting the functional groups determines the molecule's flexibility and the existence of different stable conformers. The bond lengths, bond angles, and dihedral angles of the lowest energy conformer provide a foundational dataset for all subsequent computational analyses.

| Parameter | Value |

| Optimized Energy | [Value] a.u. |

| Key Bond Lengths | |

| C=C (acrylamide) | [Value] Å |

| C=O (amide) | [Value] Å |

| C-N (amide) | [Value] Å |

| C-N (nitro) | [Value] Å |

| Key Bond Angles | |

| O=C-N | [Value] ° |

| C=C-C | [Value] ° |

| Key Dihedral Angles | |

| O=C-N-C | [Value] ° |

| C-C-C-C (phenyl ring) | [Value] ° |

| Note: The values in this table are placeholders and would be populated with data from actual DFT calculations. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the acrylamide moiety, while the LUMO is often centered on the electron-deficient nitro group.

| Molecular Orbital | Energy (eV) |

| HOMO | [Value] |

| LUMO | [Value] |

| HOMO-LUMO Gap | [Value] |

| Note: The values in this table are placeholders and would be populated with data from actual DFT calculations. |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential. Red areas signify regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. In this compound, the oxygen atoms of the nitro and carbonyl groups are expected to exhibit strong negative potential, making them potential sites for hydrogen bonding. Conversely, the hydrogen atoms of the methyl and vinyl groups will show positive potential.

Global and Local Reactivity Descriptors

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These include electronegativity (χ), chemical hardness (η), and global softness (S). Local reactivity descriptors, such as the Fukui functions, can be employed to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. These descriptors provide a more nuanced understanding of the molecule's reactivity compared to the broad picture offered by the MEP map.

| Descriptor | Formula | Value |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | [Value] |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | [Value] |

| Global Softness (S) | 1/(2η) | [Value] |

| Note: The values in this table are placeholders and would be populated with data from actual DFT calculations. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By simulating the motion of the molecule in a solvent environment (typically water), MD simulations can reveal how the molecule flexes, rotates, and interacts with its surroundings. This is crucial for understanding its solubility, stability, and how it might behave in a physiological context. Key analyses from MD simulations include the root-mean-square deviation (RMSD) to assess conformational stability and the radial distribution function (RDF) to characterize the solvation shell around specific atoms or functional groups.

Molecular Docking Studies for Ligand-Receptor Interaction Mechanisms (in vitro, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when it binds to a target receptor, typically a protein. These non-clinical, in vitro studies can suggest potential biological targets and elucidate the plausible binding modes and interactions. The docking process involves placing the ligand in the binding site of the receptor and calculating a scoring function to estimate the binding affinity. Analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is invaluable for understanding the potential mechanism of action at a molecular level.

| Target Receptor | Binding Affinity (kcal/mol) | Key Interacting Residues |

| [Protein Name] | [Value] | [Residue 1, Residue 2, ...] |

| [Protein Name] | [Value] | [Residue A, Residue B, ...] |

| Note: The values in this table are placeholders and would be populated with data from actual molecular docking studies. |

Binding Site Analysis and Interaction Energies

Detailed computational analyses, such as molecular docking and molecular dynamics (MD) simulations, are employed to elucidate the specific binding modes of this compound within the active site of a target protein. These studies can predict the key amino acid residues that form favorable interactions with the ligand, thereby anchoring it in a position conducive to covalent bond formation.

Molecular docking studies on related acrylamide derivatives have shown that the N-phenyl acrylamide moiety often engages in hydrophobic interactions with the target protein. For instance, in studies of similar compounds, the dichlorophenyl group has been observed to form hydrophobic interactions within the binding pocket.

Furthermore, computational methods are used to calculate the binding free energy, which provides a quantitative measure of the affinity between the compound and its target. Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method are utilized to estimate these energies. For a series of bis(3-(4-nitrophenyl)acrylamide) derivatives investigated as potential acetylcholinesterase (AChE) inhibitors, computational studies revealed effective interaction with the enzyme, suggesting their promise as inhibitors. The interaction energies are influenced by a combination of factors, including van der Waals forces, electrostatic interactions, and the energy associated with desolvation upon binding.

Conformational Changes Upon Binding

The binding of this compound to its target protein can induce conformational changes in both the ligand and the protein. Computational simulations are invaluable for visualizing and understanding these dynamic alterations.

Upon entering the binding site, the acrylamide molecule may adopt a specific conformation that optimizes its interactions with the surrounding amino acid residues. This induced-fit model is a common feature of ligand-protein binding. The flexibility of the acrylamide scaffold allows it to adapt to the topology of the binding pocket. For acrylamide itself, the conformational space is typically described by the relative orientation of the carbon-carbon double bond and the carbonyl group.

Conversely, the binding of the ligand can also trigger conformational shifts in the protein. These changes can range from subtle side-chain rearrangements to more significant movements of entire domains. Such conformational adjustments can be critical for the protein's function and for the mechanism of inhibition. For example, in the context of covalent inhibitors, the binding event must position the reactive acrylamide moiety in close proximity to a nucleophilic residue (such as cysteine) in the active site to facilitate the covalent reaction. Molecular dynamics simulations can track these conformational changes over time, providing a detailed picture of the binding process.

Advanced Applications and Research Directions of N Methyl 3 4 Nitrophenyl Acrylamide Excluding Clinical

Utilization in Materials Science Research

The acrylamide (B121943) functional group is a versatile monomer for polymerization. The presence of the N-methyl and 4-nitrophenyl groups could impart unique properties to polymers derived from this monomer.

Development of Functional Polymers and Copolymers

Theoretically, N-methyl-3-(4-nitrophenyl)acrylamide could be polymerized or copolymerized to create functional materials. The polar nitrophenyl group could enhance properties such as adhesion, dye affinity, and interactions with other polar materials. Copolymers could be designed to balance these properties with those of other monomers, potentially leading to materials for coatings, adhesives, or specialty films.

Heat-Resistant Polymer Applications

Acrylamide-based polymers can exhibit good thermal stability. researchgate.net The rigid aromatic structure of the nitrophenyl group might further enhance the thermal resistance of polymers incorporating this compound. Such polymers could potentially find use in applications requiring stability at elevated temperatures, although this remains to be experimentally confirmed. Acrylamide itself is noted for its thermal stability, a property that could be conferred to its polymeric derivatives. researchgate.netnih.gov

Investigation as a Molecular Probe or Chemical Tool

The electronic properties of the nitrophenyl group suggest that this compound could be investigated as a molecular probe.

Mechanistic Studies of Molecular Interactions with Biomolecules (e.g., enzyme binding, protein adduct formation mechanisms)

Acrylamides are known to be reactive towards nucleophiles, such as the cysteine residues in proteins, and are used as electrophiles in targeted covalent inhibitors. acs.org The reactivity of the acrylamide moiety in this compound could allow it to form covalent adducts with proteins. The nitrophenyl group could serve as a reporter group, allowing for the study of binding events and reaction mechanisms. For instance, changes in the local environment upon binding to a biomolecule could potentially be monitored. Related nitrophenyl compounds have been used to study enzyme kinetics and binding affinities. semanticscholar.org

Fluorescent or Chromogenic Probe Development (if applicable due to nitrophenyl)

The nitrophenyl group is a well-known chromophore and is a component in some fluorescent probes. mdpi.com While this compound itself is not reported as a fluorescent probe, its structure suggests a potential for development. Modification of the molecule or its use as a precursor could lead to probes where interaction with an analyte causes a change in fluorescence or color. The development of such probes often relies on the modulation of the electronic properties of the nitrophenyl group upon interaction with a target. nih.govnih.gov

Potential in Sensor Development (e.g., chemical sensors, chemosensors)

Building on its potential as a molecular probe, this compound could be explored for its utility in chemical sensors. The reactivity of the acrylamide group or the electronic nature of the nitrophenyl group could be harnessed for analyte detection. For example, a polymer based on this monomer could be used as a sensitive layer in a sensor, where the interaction with a specific chemical would lead to a measurable change in the material's properties, such as its optical or electrical characteristics. The development of sensors for acrylamide and its derivatives is an active area of research. mdpi.com

Role in Supramolecular Chemistry and Self-Assembly Research

The structure of this compound is well-suited for applications in supramolecular chemistry, where molecules are designed to spontaneously organize into larger, ordered structures through non-covalent interactions. The formation of these self-assembled architectures is dictated by the interplay of various intermolecular forces, and this particular compound possesses key features that can drive such processes.

The N-methylacrylamide portion of the molecule contains a secondary amide group, which is a powerful motif for forming strong and directional hydrogen bonds. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is an effective hydrogen bond acceptor. aston.ac.uk This donor-acceptor pairing can lead to the formation of one-dimensional chains or two-dimensional sheet-like structures, a common feature in the crystal engineering of amide-containing compounds. aston.ac.uk

Furthermore, the 4-nitrophenyl group offers additional avenues for controlling supramolecular assembly. The nitro group is a strong electron-withdrawing group and a versatile participant in various weak intermolecular interactions. researchgate.netrsc.org It can act as a hydrogen bond acceptor, interacting with suitable donors from neighboring molecules. researchgate.net Moreover, the aromatic ring of the nitrophenyl group can engage in π-π stacking interactions, where the electron-deficient nature of the ring, due to the nitro group, can favor interactions with other aromatic systems. mdpi.com The interplay of these forces—hydrogen bonding from the amide and a combination of hydrogen bonding and π-π stacking from the nitrophenyl unit—can lead to the formation of complex and well-defined three-dimensional supramolecular architectures.

Research on related bis(3-(4-nitrophenyl)acrylamide) derivatives has demonstrated the importance of these functional groups in directing their solid-state structures. Spectroscopic and crystallographic studies of such compounds reveal intricate networks of hydrogen bonds and other non-covalent interactions that dictate their molecular packing. It is therefore highly probable that this compound would exhibit similar self-assembly behavior, making it a valuable building block for the design of new materials with tailored solid-state properties.

Table 1: Potential Intermolecular Interactions Involving this compound

| Functional Group | Potential Intermolecular Interaction | Role in Self-Assembly |

| N-H (Amide) | Hydrogen Bond Donor | Formation of chains and sheets |

| C=O (Amide) | Hydrogen Bond Acceptor | Complements N-H for H-bond networks |

| 4-Nitrophenyl | π-π Stacking | Directional assembly of aromatic cores |

| -NO₂ (Nitro) | Hydrogen Bond Acceptor, Dipole-Dipole | Fine-tuning of molecular packing |

Application in Organic Catalysis (if relevant to its reactivity)

The direct application of this compound as an organic catalyst has not been extensively reported in the scientific literature. However, an analysis of its chemical reactivity suggests potential roles as a component within larger catalytic systems or as a molecule whose properties could be leveraged in catalyst design.

The acrylamide moiety is a well-known Michael acceptor, meaning its carbon-carbon double bond is susceptible to nucleophilic attack. ekb.egorganic-chemistry.org The presence of the strongly electron-withdrawing 4-nitrophenyl group is expected to enhance this electrophilicity, making the double bond even more reactive towards Michael donors. nih.gov While this property typically positions the molecule as a substrate in catalytic reactions, it could be incorporated into a polymer or solid support to create a reactive material. For instance, a polymer derived from this compound could serve as a scavenger for nucleophilic species or as a reactive resin in solid-phase synthesis.

Although not a catalyst in the traditional sense, acrylamide derivatives have been used to create hydrogel-based systems that can encapsulate and stabilize catalytically active species, such as enzymes. rsc.org The physical properties of the hydrogel, which can be tuned by the choice of acrylamide monomer, can influence the activity and stability of the entrapped catalyst. rsc.org

Furthermore, the nitroaromatic portion of the molecule could, in principle, participate in catalytic cycles through non-covalent interactions. For example, the nitro group could act as a hydrogen bond acceptor to activate a substrate in a catalytic reaction. While there are examples of bifunctional organocatalysts that utilize hydrogen bonding to facilitate reactions like the Michael addition, there is currently no direct evidence to suggest that this compound functions in this capacity. rsc.org

Table 2: Spectroscopic Data for a Related Compound: A bis(3-(4-nitrophenyl)acrylamide) Derivative

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| FT-IR (cm⁻¹) | 3110 (N-H Amide), 1681 (C=O Amide I), 1603 (CONH Amide II), 1520 & 1343 (N=O Asymmetric & Symmetric) | |

| ¹H NMR (ppm in DMSO-d₆) | 10.34-10.81 (s, -NH), 8.25-8.27 (d, Ar-H), 7.97-7.99 (d, Ar-H), 7.61-7.72 (d, olefinic protons) | |

| ¹³C NMR (ppm in DMSO-d₆) | 167.59 (C=O), 148.35, 141.78, 141.17, 129.73, 129.46, 129.15, 124.60, 124.36, 127.03, 119.91 |

Note: The data presented is for a related bis-acrylamide compound and is intended to be representative of the types of spectroscopic features observed in this class of molecules.

Analytical Method Development for N Methyl 3 4 Nitrophenyl Acrylamide and Its Metabolites Research Context

Chromatographic Methodologies (HPLC, GC) with Advanced Detection (MS, UV-Vis)

The analysis of N-methyl-3-(4-nitrophenyl)acrylamide typically relies on separation science, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), coupled with sensitive detection methods.

High-Performance Liquid Chromatography (HPLC): HPLC is a principal technique for the analysis of non-volatile or thermally sensitive compounds like this compound.

Separation: Reversed-phase (RP) HPLC is commonly employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase. sielc.com A typical mobile phase could consist of a gradient mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid to improve peak shape. sielc.com

Detection:

UV-Vis Detection: The presence of the nitrophenyl group and the conjugated acrylamide (B121943) system results in strong chromophores, making UV-Vis detection highly suitable. The compound is expected to have a significant absorbance maximum in the UV region, allowing for sensitive detection. nih.govnih.gov For related compounds, detection wavelengths around 200 nm have been utilized. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides superior selectivity and sensitivity. sci-hub.ru Electrospray ionization (ESI) in positive ion mode is a common approach for acrylamide-type molecules. nih.gov Tandem mass spectrometry (LC-MS/MS) offers even greater specificity by monitoring specific precursor-to-product ion transitions, which is invaluable for detecting the compound in complex matrices. nih.govepa.gov

Gas Chromatography (GC): While acrylamides can be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, it remains a powerful tool, especially when coupled with mass spectrometry. nih.gov

Separation: Analysis often requires a polar capillary column to achieve adequate separation. dnacih.com

Detection:

Nitrogen-Phosphorus Detector (NPD): An NPD is highly selective for nitrogen-containing compounds, offering enhanced sensitivity for this compound over more universal detectors like the Flame Ionization Detector (FID). nih.govdnacih.com

Mass Spectrometry (MS) Detection: GC-MS is the gold standard for confirmation of identity. sci-hub.runih.gov Electron impact (EI) ionization can produce a characteristic fragmentation pattern, although for small molecules, chemical ionization (CI) may be used to enhance the molecular ion peak. labrulez.comchem-agilent.com

Below is an interactive table summarizing typical starting parameters for these chromatographic methods.

| Technique | Column Type | Mobile Phase / Carrier Gas | Detection Method | Typical Parameters |

|---|---|---|---|---|

| HPLC | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV-Vis or MS/MS | Flow Rate: 0.5-1.0 mL/min; UV λ: ~200-280 nm; MS Mode: ESI+ |

| GC | Polar Capillary (e.g., DB-WAX) | Helium or Nitrogen | NPD or MS | Injector Temp: 250°C; Oven Program: 50-250°C Ramp; MS Mode: EI or CI |

Derivatization Strategies for Enhanced Analytical Performance

For GC analysis, derivatization is a common strategy to improve the volatility, thermal stability, and chromatographic behavior of polar analytes like acrylamides. chem-agilent.comgcms.cz While this compound is more substituted than acrylamide, these strategies can still be beneficial.

Bromination: A widely used method for acrylamide involves reaction with bromine to form a di-bromo derivative (e.g., 2,3-dibromopropionamide). nih.govlabrulez.com This derivative is more volatile and amenable to GC analysis. It also provides a characteristic isotopic pattern in mass spectrometry due to the presence of bromine isotopes, aiding in identification. chem-agilent.com

Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. gcms.czthermofisher.com This process reduces the polarity and increases the thermal stability of the molecule.

Reaction with Thiol Reagents: Reagents containing sulfhydryl groups, such as 2-mercaptobenzoic acid, can react with the double bond of the acrylamide moiety. nih.gov This can be used to create a derivative with improved chromatographic properties or a stronger chromophore for UV/Vis or fluorescence detection. nih.govsigmaaldrich.com

Isotope Dilution Mass Spectrometry for Quantification

For the most accurate and precise quantification, especially at low concentrations or in complex sample matrices, Isotope Dilution Mass Spectrometry (IDMS) is the preferred method. nih.govacs.org This technique involves synthesizing an isotopically labeled version of the analyte to serve as an internal standard.

Internal Standard: An ideal internal standard for this compound would be one labeled with stable isotopes, such as Deuterium (²H or D) or Carbon-13 (¹³C). For example, ¹³C₃-N-methyl-3-(4-nitrophenyl)acrylamide could be synthesized. This standard is chemically identical to the analyte and will behave the same way during sample preparation, extraction, and chromatographic analysis. acs.orgfda.gov

Quantification: A known amount of the isotopically labeled internal standard is added to the sample before any processing steps. fda.gov The analyte and the standard are then analyzed together by LC-MS/MS or GC-MS. Because the mass spectrometer can distinguish between the analyte and the heavier labeled standard, the ratio of their signal intensities is used for quantification. acs.org This ratio corrects for any sample loss during preparation or variations in instrument response, leading to highly accurate results. nih.gov

Method Validation for Academic Research Purity and Yield Determination

Before an analytical method can be used confidently in a research context, it must be validated to ensure it is fit for its intended purpose. eleapsoftware.comwisdomlib.org For determining the purity of a synthesized batch of this compound or calculating a reaction yield, the validation process confirms the reliability of the data. wjarr.comresearchgate.net Key validation parameters include:

Specificity/Selectivity: The method's ability to measure the analyte accurately in the presence of other components like impurities, starting materials, or by-products. elementlabsolutions.com This is often assessed by analyzing blank and spiked matrices.

Linearity and Range: Demonstrating a direct, proportional relationship between the concentration of the analyte and the instrument's response over a specified range. researchgate.net This is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be ≥0.99. gcms.czthermofisher.com

Accuracy: The closeness of the measured value to the true value. elementlabsolutions.com It is often determined by analyzing a sample with a known concentration of the analyte (a standard reference material, if available) or through recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. eleapsoftware.comelementlabsolutions.com It is usually expressed as the relative standard deviation (%RSD) of a series of measurements. thermofisher.com

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. epa.govresearchgate.net

The following table provides example validation parameters for a hypothetical HPLC-UV method for this compound.

| Validation Parameter | Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (R²) | ≥ 0.995 | 0.9993 |

| Range | Defined working concentration range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 95 - 105% | 98.7% |

| Precision (%RSD) | ≤ 5% | 2.1% |

| LOD | Signal-to-Noise Ratio ≥ 3 | 0.1 µg/mL |

| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.3 µg/mL |

Emerging Research Perspectives and Future Challenges

Exploration of Novel Synthetic Pathways

The conventional synthesis of N-methyl-3-(4-nitrophenyl)acrylamide typically involves the reaction of trans-4-nitrocinnamoyl chloride with methylamine (B109427) in a suitable solvent with a base like triethylamine (B128534). While effective, this method relies on a prepared acid chloride. Future research is trending towards more efficient and atom-economical synthetic strategies.

One promising area is the application of modern coupling reactions. The Mizoroki-Heck reaction, for instance, could provide a pathway by coupling an aryl halide with N-methylacrylamide. Another avenue involves a two-step, one-pot process starting from methyl trans-cinnamate. This precursor can be nitrated to produce methyl 3-(4-nitrophenyl)acrylate, which can then be directly aminolyzed with methylamine to yield the final product. researchgate.net Research into catalytic methods that avoid stoichiometric reagents and minimize waste is a key challenge.

Future explorations may focus on:

Direct C-H Activation: Catalytically coupling 4-nitrotoluene (B166481) directly with N-methylacrylamide would represent a highly efficient route, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Implementing the synthesis in continuous flow reactors could enhance reaction control, improve safety, and allow for easier scalability.

Biocatalysis: The use of enzymes to catalyze the amidation step could offer unparalleled stereoselectivity and milder reaction conditions.

Advanced Spectroscopic Characterization Techniques

Thorough characterization is fundamental to understanding the structure and purity of this compound. Standard techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Based on analyses of structurally similar compounds, a detailed spectroscopic profile can be predicted.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Feature | Predicted Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Amide N-H | ~8.0-8.5 ppm (broad singlet) |

| Aromatic protons | ~7.8-8.3 ppm (multiplet) | |

| Olefinic protons | ~6.5-7.7 ppm (doublets) | |

| N-methyl protons | ~2.8 ppm (doublet) | |

| ¹³C NMR | Amide Carbonyl (C=O) | ~165-167 ppm |

| Aromatic C-NO₂ | ~148 ppm | |

| Olefinic carbons | ~124-140 ppm | |

| Aromatic carbons | ~125-135 ppm | |

| N-methyl carbon | ~26 ppm | |

| FT-IR | N-H Stretch | ~3300-3100 cm⁻¹ |

| C=O Stretch (Amide I) | ~1680-1690 cm⁻¹ | |

| N-O Asymmetric Stretch | ~1520 cm⁻¹ | |

| N-O Symmetric Stretch | ~1340 cm⁻¹ |

Future challenges lie in applying more advanced techniques to probe the molecule's dynamics and electronic structure. Techniques like two-dimensional NMR (COSY, HSQC) can confirm connectivity, while solid-state NMR could provide insights into the crystalline packing and polymorphism. Advanced vibrational spectroscopy, such as Raman spectroscopy, could complement IR data to yield a more complete vibrational profile of the molecule.

Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the behavior of this compound before engaging in extensive lab work. Density Functional Theory (DFT) is a cornerstone of this approach, enabling the calculation of various molecular properties.

Key areas for predictive modeling include:

Molecular Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's reactivity. The energy gap between HOMO and LUMO is a critical indicator of chemical stability and electronic properties.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this molecule, a negative potential is expected around the nitro and carbonyl oxygen atoms, with a positive potential near the amide proton.

These models are crucial for understanding the molecule's reactivity in chemical reactions and its potential interactions with biological targets. The challenge is to refine these models to accurately predict behavior in complex solvent environments or within the active site of a protein.

Table 2: Application of Predictive Models

| Modeling Technique | Predicted Property | Application / Implication |

|---|---|---|

| DFT | Optimized molecular geometry, vibrational frequencies | Correlates with experimental X-ray and spectroscopic data. |

| HOMO-LUMO Analysis | Energy gap, orbital distribution | Predicts electronic transitions, reactivity, and stability. |

| MEP Mapping | Electron density distribution | Identifies sites for electrophilic and nucleophilic attack. |

| Molecular Dynamics | Conformational changes over time | Simulates behavior in solution or in complex with other molecules. |

Design of this compound-based Advanced Materials

The unique structure of this compound makes it an attractive building block for advanced materials. The acrylamide (B121943) group is a well-known monomer for radical polymerization, opening the door to a new class of functional polymers.

One of the most promising future directions is in the field of nonlinear optics (NLO) . Organic molecules containing strong electron-donating and electron-withdrawing groups, such as the nitrophenyl moiety, often exhibit significant NLO properties. jhuapl.edunih.gov By incorporating this compound into a polymer backbone or as a pendant group, it may be possible to create materials for applications in optical data storage and processing. jhuapl.edu Research on similar nitrophenyl compounds like N-(4-nitrophenyl)-N-methylamino-acetonitrile (NPAN) has already demonstrated their potential in this area. worktribe.com

Future challenges in materials science include:

Polymer Synthesis and Characterization: Developing controlled polymerization methods to produce polymers with well-defined molecular weights and architectures.

Material Processing: Fabricating thin films or other device structures from these new polymers while maintaining their desired optical properties.

Structure-Property Correlation: Systematically modifying the molecular structure to tune the material's refractive index, thermal stability, and NLO response.

Understanding Complex Molecular Interactions at the Atomic Level

A significant challenge in modern chemistry is to understand how molecules interact with their environment at an atomic scale. For this compound, this is particularly relevant for its potential use in biological systems or in the design of self-assembling materials.